molecular formula C13H13N5O2S B6292282 5-(3-Benzoyl-thioureido)-1-methyl-1H-imidazole-4-carboxylic acid amide CAS No. 131490-63-6

5-(3-Benzoyl-thioureido)-1-methyl-1H-imidazole-4-carboxylic acid amide

Cat. No.: B6292282
CAS No.: 131490-63-6
M. Wt: 303.34 g/mol
InChI Key: BIPYIUKMNFPYHS-UHFFFAOYSA-N
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Description

5-(3-Benzoyl-thioureido)-1-methyl-1H-imidazole-4-carboxylic acid amide is a complex organic compound that features a unique combination of functional groups, including a benzoyl-thioureido moiety and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Benzoyl-thioureido)-1-methyl-1H-imidazole-4-carboxylic acid amide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Benzoyl-Thioureido Group: This step involves the reaction of the imidazole derivative with benzoyl isothiocyanate under basic conditions to form the benzoyl-thioureido group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioureido group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Benzoyl-thioureido)-1-methyl-1H-imidazole-4-carboxylic acid amide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.

Biology

Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the thioureido group is particularly significant, as it can interact with biological targets such as enzymes and receptors.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infections and possibly cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the imidazole and thioureido groups.

Mechanism of Action

The mechanism of action of 5-(3-Benzoyl-thioureido)-1-methyl-1H-imidazole-4-carboxylic acid amide involves its interaction with molecular targets such as enzymes and receptors. The thioureido group can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter receptor function. The imidazole ring can also participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Benzoyl-thioureido)-1H-imidazole-4-carboxylic acid: Similar structure but lacks the methyl group.

    4-(3-Benzoyl-thioureido)-benzoic acid: Contains a benzoic acid moiety instead of an imidazole ring.

    2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester: Features a thiophene ring instead of an imidazole ring.

Uniqueness

The uniqueness of 5-(3-Benzoyl-thioureido)-1-methyl-1H-imidazole-4-carboxylic acid amide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the benzoyl-thioureido group allows for a wide range of interactions with molecular targets, making it a versatile compound in various fields of research.

Properties

IUPAC Name

5-(benzoylcarbamothioylamino)-1-methylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-18-7-15-9(10(14)19)11(18)16-13(21)17-12(20)8-5-3-2-4-6-8/h2-7H,1H3,(H2,14,19)(H2,16,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPYIUKMNFPYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1NC(=S)NC(=O)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Amino-1-methyl-1H-imidazole-4-carboxamide (6.5 g, 45 mM) and benzoylisothiocyanate (7.7 g, 47 mM) were refluxed in acetone (90 ml) for 4 hours under N2. After cooling in an ice bath the formed product was filtered off, washed with acetone and dried. Hereby was isolated 13.0 g (95%) of the title compound as a white powder, mp 194°-196° C.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
95%

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